

Application Notes and Protocols for MLS000544460 in a Chagas Disease Model

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Compound of Interest		
Compound Name:	MLS000544460	
Cat. No.:	B2941323	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of **MLS000544460**, also identified as SID 17385212, as a potential inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.

Introduction

Chagas disease, a neglected tropical disease, affects millions of people, primarily in Latin America. Current treatment options are limited and can have significant side effects. Cruzain, a cysteine protease essential for the parasite's life cycle, is a validated drug target for the development of new anti-Chagasic agents. **MLS000544460** was identified as an inhibitor of cruzain in a high-throughput screening campaign. These notes detail the protocols for evaluating the activity of this compound against cruzain.

Quantitative Data Summary

The following table summarizes the available quantitative data for **MLS000544460** (SID 17385212) from the primary screening assay.



Parameter	Value	PubChem Assay ID (AID)
PubChem Activity Score	48	1478
Potency (AC50)	1.413 μΜ	1478
Efficacy	100%	1478
Curve Class	1.1	1478

Experimental ProtocolsPrimary Screening Assay for Cruzain Inhibition (qHTS)

This protocol is adapted from the PubChem BioAssay with AID 1478.[1]

Objective: To identify inhibitors of the enzyme cruzain in a quantitative high-throughput screen.

Materials:

- MLS000544460 (SID 17385212)
- Cruzain enzyme
- Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC) substrate
- Assay Buffer: 50 mM sodium acetate, pH 5.5, 5 mM DTT, 5 mM EDTA
- 1536-well black, solid-bottom plates
- Positive Control: A known cruzain inhibitor (e.g., K11777)
- Negative Control: DMSO

Procedure:

- Prepare a stock solution of MLS000544460 in DMSO.
- Using an automated liquid handler, dispense 5 μ L of assay buffer into all wells of a 1536-well plate.

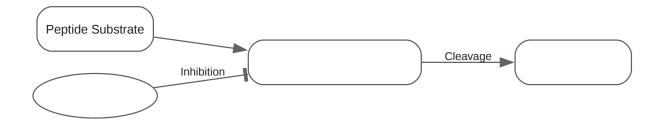


- Add 50 nL of the test compound (MLS000544460), positive control, or negative control (DMSO) to the appropriate wells.
- Dispense 5 μL of cruzain enzyme solution (final concentration to be optimized for linear reaction kinetics) in assay buffer to all wells except the no-enzyme control wells.
- Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding 5 μ L of the Z-FR-AMC substrate solution (final concentration to be optimized).
- Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at multiple time points to determine the reaction rate.
- Calculate the percent inhibition for each concentration of MLS000544460 relative to the positive and negative controls.
- Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter Hill equation to determine the IC50 value.

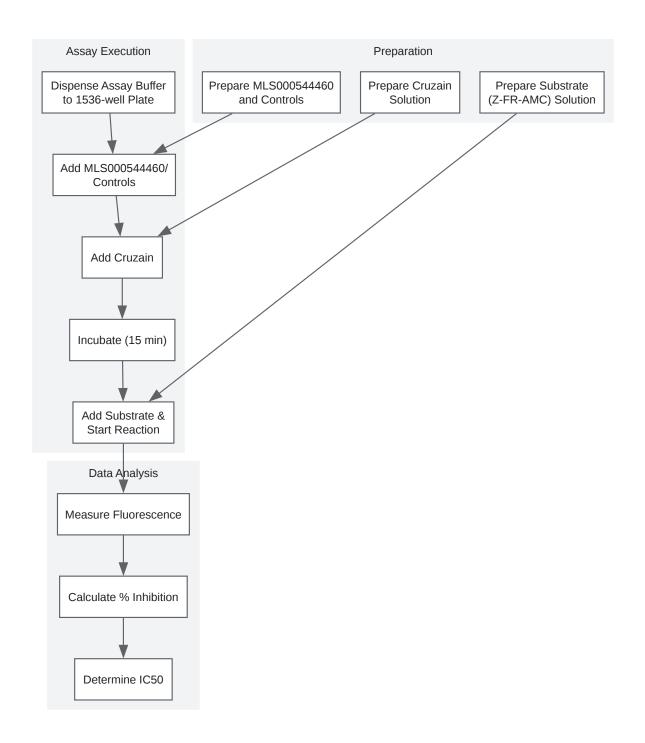
Signaling Pathways and Experimental Workflows Mechanism of Cruzain Inhibition

The following diagram illustrates the general mechanism of cruzain activity and its inhibition.









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References

- 1. AID 1478 qHTS Assay for Promiscuous and Specific Inhibitors of Cruzain (with detergent) PubChem [pubchem.ncbi.nlm.nih.gov]
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